

Thermochemical Profile of 2,2,4-Trimethyl-3-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,4-Trimethyl-3-pentanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **2,2,4-trimethyl-3-pentanone**, also known as isopropyl tert-butyl ketone. The information presented herein is curated for professionals in research and development who require precise data for modeling, process design, and safety assessments. This document includes tabulated thermochemical data, detailed experimental protocols from original research, and a visualization of a key synthetic pathway.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of **2,2,4-trimethyl-3-pentanone** in its liquid and gaseous states. The data is sourced from peer-reviewed literature and compiled by the National Institute of Standards and Technology (NIST).

Table 1: Enthalpy, Entropy, and Heat Capacity

Property	Value	Units	Phase	Reference
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	-381.58 ± 1.21	kJ/mol	Liquid	[1]
Standard Molar Enthalpy of Combustion ($\Delta_c H^\circ$)	-5053.15 ± 1.13	kJ/mol	Liquid	[1]
Standard Molar Entropy (S°)	Data not available	J/(mol·K)		
Molar Heat Capacity (C_p)	Data not available	J/(mol·K)		

Table 2: Phase Change and Vaporization Data

Property	Value	Units	Method	Reference
Boiling Point (T_{boil})	407 ± 5	K	AVG	[2]
Fusion Point (T_{fus})	244.13	K	N/A	[2]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	43.1 ± 0.2	kJ/mol	C	[3]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	43.1 ± 0.1	kJ/mol	C	[3]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	43.3 ± 0.1	kJ/mol	C	[3]

Experimental Protocols

The thermochemical data presented in this guide are based on meticulous experimental work. Below are detailed descriptions of the methodologies employed in the cited literature.

Determination of Enthalpy of Formation and Combustion (Seller, 1970)

The enthalpy of formation of liquid **2,2,4-trimethyl-3-pentanone** was determined by Seller (1970) through combustion calorimetry.[\[1\]](#)

- **Calorimeter:** A static-bomb calorimeter was used for the combustion experiments. The calorimeter was calibrated by the combustion of benzoic acid.
- **Sample Preparation:** The **2,2,4-trimethyl-3-pentanone** sample was of high purity, and its water content was determined to be negligible. A known mass of the ketone was sealed in a thin-walled glass ampoule.
- **Combustion Procedure:** The ampoule containing the sample was placed in a silica crucible inside the combustion bomb. A known amount of water was added to the bomb to ensure saturation of the final atmosphere. The bomb was then charged with purified oxygen to a pressure of 30 atmospheres. The combustion was initiated by passing an electrical current through a platinum ignition wire in contact with a cotton fuse.
- **Temperature Measurement:** The temperature change during the combustion process was measured with a high-precision thermometer.
- **Data Analysis:** The corrected temperature rise, along with the energy equivalent of the calorimeter, was used to calculate the heat of combustion at constant volume. This value was then corrected to standard conditions (298.15 K and 1 atm) and converted to the enthalpy of combustion at constant pressure ($\Delta_c H^\circ$). The standard enthalpy of formation ($\Delta_f H^\circ$) was subsequently calculated using Hess's law, based on the known enthalpies of formation of the combustion products (CO_2 and H_2O).

Determination of Enthalpy of Vaporization (Wadsö, 1966)

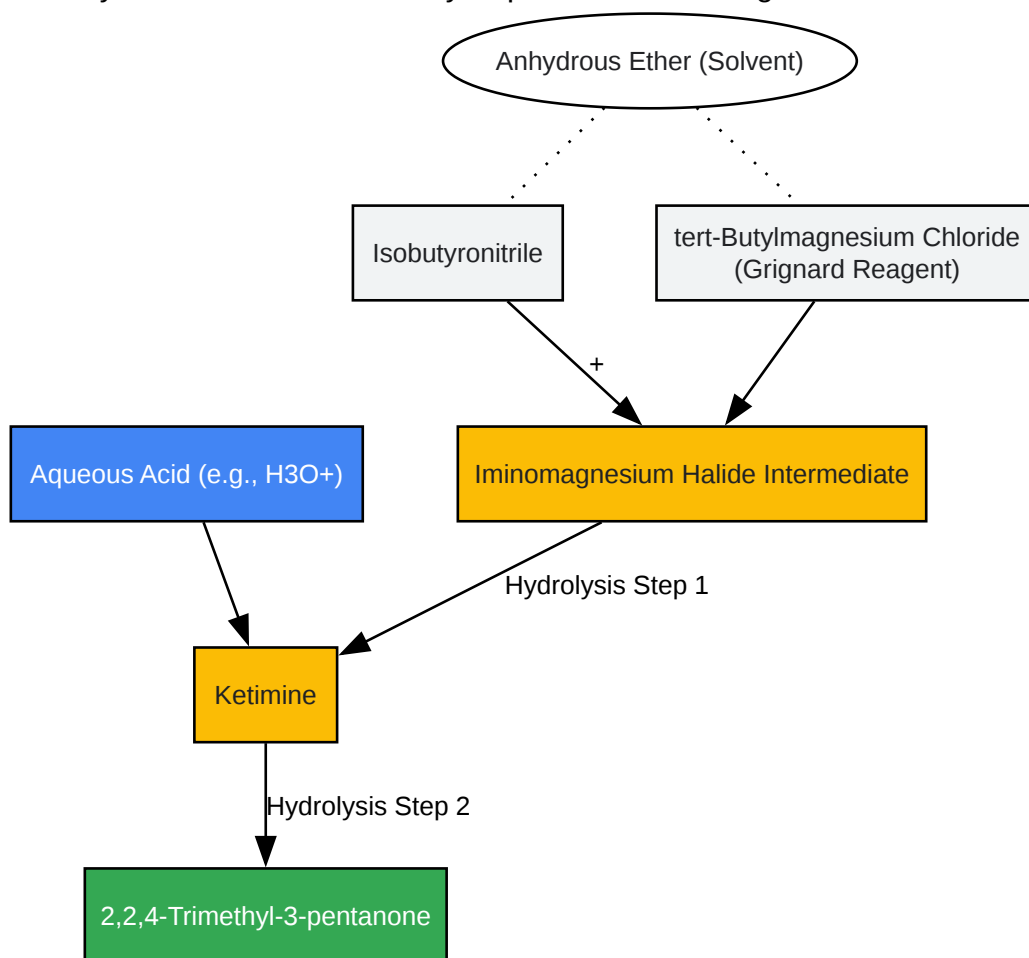
The enthalpy of vaporization of **2,2,4-trimethyl-3-pentanone** was determined calorimetrically by Wadsö (1966).[3]

- **Calorimeter:** A vaporization calorimeter was employed for these measurements. The design of the calorimeter allowed for the direct measurement of the heat required to vaporize a known amount of the substance at a constant temperature.
- **Experimental Procedure:** A sample of the ketone was placed in the calorimeter, which was maintained at a constant temperature of 25 °C. The substance was vaporized by an electric heater, and the amount of electrical energy supplied was precisely measured. The amount of substance vaporized was determined by collecting and weighing the condensed vapor.
- **Data Calculation:** The molar enthalpy of vaporization was calculated by dividing the supplied electrical energy by the number of moles of the vaporized substance. Several measurements were performed to ensure the reproducibility of the results.

Synthesis Pathway Visualization

2,2,4-Trimethyl-3-pentanone can be synthesized via the Grignard reaction. One common route involves the reaction of isobutyronitrile with tert-butylmagnesium chloride. The following diagram illustrates the logical workflow of this synthesis.

Synthesis of 2,2,4-Trimethyl-3-pentanone via Grignard Reaction



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Caption: Grignard synthesis of **2,2,4-trimethyl-3-pentanone**.

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Phone: (601) 213-4426

Email: info@benchchem.com